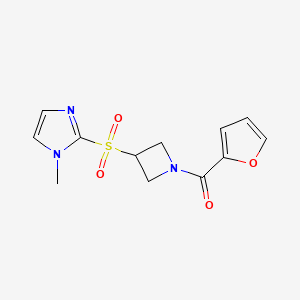

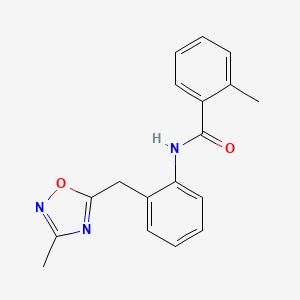

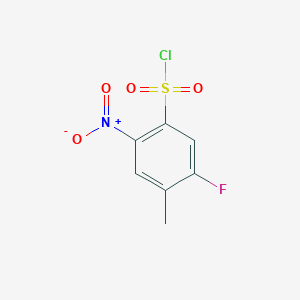

furan-2-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan-2-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.

Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives have garnered significant attention in medicinal chemistry due to their remarkable therapeutic efficacy. The inclusion of the furan nucleus in drug design has led to the creation of innovative antibacterial agents. These compounds exhibit activity against both gram-positive and gram-negative bacteria . Researchers have synthesized novel furan derivatives and evaluated their antibacterial potential, aiming to combat microbial resistance. The compound may contribute to this ongoing effort by providing a new avenue for developing effective and secure antimicrobial agents.

Anti-Tubercular Potential

Imidazole-containing compounds have also demonstrated therapeutic promise. For instance, researchers synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their anti-tubercular activity against Mycobacterium tuberculosis strains. Some of these compounds exhibited potent anti-tubercular effects . While the specific compound combines furan and imidazole moieties, further investigations into its anti-tubercular potential could be valuable.

Cytotoxic Effects

In the realm of cancer research, compounds containing furan and imidazole components have been explored for their cytotoxic effects. For instance, chalcones with (3-(furan-2-yl)pyrazol-4-yl) substituents were tested against lung carcinoma cells. These chalcones demonstrated varying levels of cytotoxicity . Investigating the cytotoxic properties of our compound of interest could provide insights into its potential as an anticancer agent.

Enzyme Inhibition

Another avenue worth exploring is enzyme inhibition. Low doses of the compound have shown dose-dependent inhibition of monophenolase, while higher doses significantly increased enzyme activity . Understanding its mechanism of action and specificity toward specific enzymes could open up therapeutic possibilities.

Biocatalytic Production

Additionally, consider the biocatalytic production of our compound. Lactobacillus paracasei BD101 has been used for the bioreduction of a related compound, resulting in efficient production of a specific product . Investigating whether our compound can be similarly produced through biocatalysis could be intriguing.

Other Pharmacological Activities

Beyond the mentioned applications, furan and imidazole derivatives have been explored for various other pharmacological activities, including anti-ulcer, diuretic, muscle relaxant, anti-inflammatory, and anti-anxiolytic effects . Exploring these additional properties could reveal further therapeutic potential.

Mécanisme D'action

Mode of action

The mode of action of imidazole derivatives can vary greatly depending on their specific structures and the targets they interact with. They can act by binding to their target proteins and modulating their activities .

Biochemical pathways

Imidazole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

The ADME properties of imidazole derivatives can also vary greatly depending on their specific structures. Generally, they are highly soluble in water and other polar solvents, which can affect their absorption, distribution, metabolism, and excretion .

Result of action

The molecular and cellular effects of imidazole derivatives can include changes in enzyme activity, modulation of signal transduction pathways, and effects on cell growth and proliferation .

Action environment

The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

Propriétés

IUPAC Name |

furan-2-yl-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-14-5-4-13-12(14)20(17,18)9-7-15(8-9)11(16)10-3-2-6-19-10/h2-6,9H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWABBPKENOBOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2602284.png)

![Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate](/img/structure/B2602285.png)

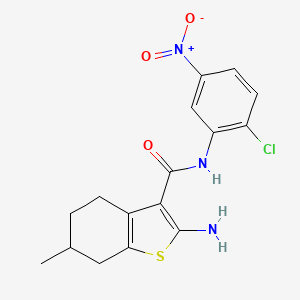

![N-(4-ethoxyphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2602287.png)

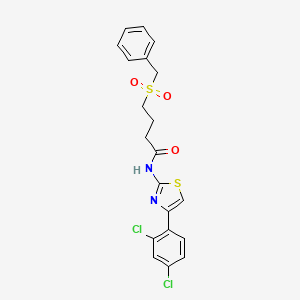

![2-Methyl-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2602288.png)

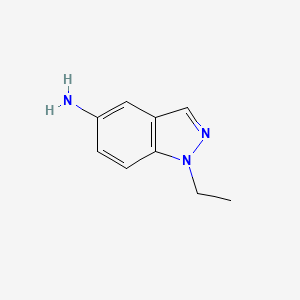

![2-[[1-(Oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2602292.png)

![2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2602297.png)